molecular formula C10HCl11 B027195 Photomirex CAS No. 39801-14-4

Photomirex

Cat. No. B027195
CAS RN: 39801-14-4
M. Wt: 511.1 g/mol
InChI Key: KFDNXHKRTQRVGV-UHFFFAOYSA-N
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Description

Photomirex is a compound with the molecular formula C10HCl11 . It is the major photodecomposition product of mirex, synthesized by reductive dechlorination .


Synthesis Analysis

Photomirex is synthesized by the reductive dechlorination of mirex . The process involves the removal of chlorine atoms from mirex and the addition of hydrogen atoms. The synthesized compound is characterized using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Gas Chromatography (GC) .


Molecular Structure Analysis

The molecular structure of Photomirex is complex, with a molecular weight of 511.1 g/mol . The IUPAC name for Photomirex is 1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo [5.3.0.0 2,6 .0 3,9 .0 4,8 ]decane .


Chemical Reactions Analysis

Photomirex undergoes photolysis to form a dihydro product . This reaction is mediated by natural dissolved organic matter and is wavelength-dependent .


Physical And Chemical Properties Analysis

Photomirex has a molecular weight of 511.1 g/mol . It does not have any hydrogen bond donors or acceptors, and it does not have any rotatable bonds . Its XLogP3-AA value is 5 .

Scientific Research Applications

  • Reproductive and Developmental Effects : Photomirex, at concentrations of 40 ppm, was found to decrease litter size and survival indices of pups in rats without affecting hematological parameters (Chu et al., 1981).

  • Impact on Body Weight and Organ Health : Studies have shown that Photomirex can cause decreased weight gain in both male and female rats. It also leads to dose-related liver and thyroid alterations, indicating its potency as a hepato- and thyrotoxin (Chu et al., 1980). In addition, rats fed with Photomirex exhibited alterations in their thyroid glands that persisted for at least 18 months (Singh et al., 1982).

  • Biochemical and Histological Changes : Exposure to Photomirex can cause biochemical and histological changes that may persist long after exposure has ceased. This includes liver and thyroid lesions, and in severe cases, death in rats (Chu et al., 1981). Additionally, Photomirex acutely affects metabolic and respiratory processes of the ovary in an in vitro perfused rat ovary model (Todoroff et al., 1998).

  • Liver Impact and Biliary Dysfunction : The compound causes more severe ultrastructural changes in the livers of rats than mirex and can lead to impaired biliary excretory function, decreased hepatic MATPase activity, and liver hypertrophy (Singh et al., 1981; Curtis et al., 1979).

  • Teratogenic Effects : In studies on rabbits, Photomirex showed no teratogenic effects at the doses used (Villeneuve et al., 1979).

  • Bioaccumulation and Environmental Impact : Photomirex is noted to be highly bioaccumulative, more so than other insecticides tested in laboratory model ecosystems. Its presence and transformations in environmental mediums such as Lake Ontario have been documented, highlighting its persistence and potential environmental impact (Francis & Metcalf, 1984; Mudambi et al., 1992).

  • Photolysis and Chemical Transformation : Mirex degrades to Photomirex under sunlight, with humic acids increasing the rate of degradation. In humic acid solutions, mirex molecules bound to humic acids are transformed to Photomirex by dechlorination (Mudambi & Hassett, 1988; Burns et al., 1997).

  • Absorption, Distribution, and Excretion : Photomirex is absorbed slowly after oral administration, reaching peak concentration 4 hours after dosing, and is excreted in feces and urine (Chu et al., 1979).

Safety And Hazards

Photomirex is potentially harmful if swallowed or comes into contact with the skin . It can cause eye irritation . In case of exposure, it is recommended to wash the affected area with copious amounts of water and seek medical attention if irritation persists .

Future Directions

The future research directions for Photomirex could involve further studies on its photoreactivity, as it undergoes photolysis to form a dihydro product . Additionally, more research could be conducted on its effects on various tissues and its overall toxicity .

properties

IUPAC Name

1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HCl11/c11-2-1-3(12)5(14)4(1,13)10(20,21)7(2,16)8(5,17)6(2,15)9(3,18)19/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDNXHKRTQRVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12C3(C4(C5(C3(C(C1(C5(C2(C4(Cl)Cl)Cl)Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HCl11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020896
Record name Photomirex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Photomirex

CAS RN

39801-14-4
Record name Photomirex
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39801-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Photomirex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039801144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Photomirex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Photomirex
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7C95QE27Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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